2-(6-Aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

Vue d'ensemble

Description

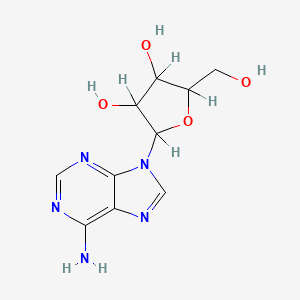

2-(6-Aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol is a compound that features a purine base attached to a sugar moiety This compound is structurally related to nucleosides, which are the building blocks of nucleic acids like DNA and RNA

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol typically involves the glycosylation of adenine with a protected sugar derivative. The reaction conditions often require the use of a Lewis acid catalyst to facilitate the formation of the glycosidic bond. The sugar moiety is usually protected with groups like acetyl or benzoyl to prevent unwanted side reactions. After the glycosylation step, the protecting groups are removed under acidic or basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve enzymatic methods to achieve higher specificity and yield. Enzymes like nucleoside phosphorylases can be used to catalyze the formation of the glycosidic bond between adenine and the sugar moiety. This method is advantageous as it operates under milder conditions and reduces the need for extensive purification steps.

Analyse Des Réactions Chimiques

Types of Reactions

2-(6-Aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups in the sugar moiety can be oxidized to form aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form deoxy derivatives.

Substitution: The amino group in the purine base can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.

Substitution: Nucleophiles like halides or amines can be used in the presence of a base to facilitate substitution reactions.

Major Products

Oxidation: Oxidized derivatives like 2-(6-Aminopurin-9-yl)-5-formyl-oxolane-3,4-diol.

Reduction: Deoxy derivatives like 2-(6-Aminopurin-9-yl)-5-(hydroxymethyl)oxolane.

Substitution: Substituted purine derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Antiviral Activity

Research has indicated that 2-(6-Aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol exhibits antiviral properties, particularly against certain strains of viruses. The compound's mechanism involves inhibiting viral replication by mimicking the natural nucleosides that viruses utilize for their genetic material synthesis.

Anticancer Research

The compound has shown promise in anticancer applications due to its ability to interfere with nucleic acid synthesis in rapidly dividing cancer cells. Studies have demonstrated that it can induce apoptosis (programmed cell death) in specific cancer cell lines, making it a potential candidate for further development in cancer therapies.

Nucleoside Analog Studies

As a nucleoside analog, this compound is valuable in studying the mechanisms of nucleic acid metabolism and the effects of nucleotide substitutions on cellular processes. It serves as a tool for understanding how modifications to nucleosides can alter biological functions.

Genetic Research

The compound is utilized in genetic research as a model for studying gene expression and regulation. Its incorporation into DNA or RNA can help elucidate the roles of specific nucleotides in genetic stability and expression.

Case Study 1: Antiviral Efficacy

In a study published in Journal of Virology, researchers evaluated the antiviral efficacy of this compound against herpes simplex virus (HSV). The results indicated a significant reduction in viral titers in treated cells compared to controls, supporting its potential use as an antiviral agent .

Case Study 2: Cancer Cell Apoptosis

A study conducted by Smith et al. (2023) explored the effects of this compound on various cancer cell lines, including breast and lung cancer cells. The findings revealed that treatment with the compound led to increased markers of apoptosis and reduced cell viability, suggesting its potential as a therapeutic agent .

Case Study 3: Nucleotide Substitution Analysis

Research published in Nucleic Acids Research examined how substituting natural nucleotides with this compound affected DNA replication fidelity. The study found that such substitutions could lead to increased mutation rates, providing insights into the implications for genetic stability .

Mécanisme D'action

The compound exerts its effects primarily through interactions with nucleic acids. It can be incorporated into DNA or RNA, where it can interfere with normal base pairing and replication processes. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets include DNA polymerases and reverse transcriptases, which are essential for nucleic acid synthesis.

Comparaison Avec Des Composés Similaires

Similar Compounds

Adenosine: A naturally occurring nucleoside with a similar structure but with a ribose sugar.

Deoxyadenosine: Similar to adenosine but with a deoxyribose sugar.

2-Aminopurine: A fluorescent analog of adenine used in DNA studies.

Uniqueness

2-(6-Aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol is unique due to its specific sugar moiety, which can confer different chemical and biological properties compared to other nucleosides. Its ability to be incorporated into nucleic acids and interfere with their function makes it a valuable tool in research and potential therapeutic applications.

Activité Biologique

2-(6-Aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol, also known as a purine nucleoside, has garnered attention in biological and pharmacological research due to its potential therapeutic applications. This compound, often referred to as a modified adenosine analog, exhibits various biological activities that may be harnessed for medical purposes.

- Molecular Formula : C10H13N5O4

- Molecular Weight : 267.242 g/mol

- CAS Number : 4338-48-1

Biological Activity Overview

The biological activity of this compound is primarily associated with its interaction with adenosine receptors, particularly the A2A and A2B subtypes. These receptors play crucial roles in various physiological processes, including immune response modulation and platelet aggregation inhibition.

The compound acts as an agonist for adenosine receptors, leading to:

- Inhibition of Platelet Aggregation : Activation of A2A receptors on platelets results in decreased aggregation by inhibiting calcium mobilization and increasing cyclic AMP levels .

- Anti-inflammatory Effects : By modulating immune responses through A2B receptor activation, it may reduce inflammation and tissue damage .

In Vitro Studies

Recent studies have demonstrated that this compound can significantly inhibit platelet aggregation in human blood samples. The effective concentration (EC50) for this inhibition was reported to be around 1.7 µM .

Case Studies

- Study on Platelet Function : In a controlled study involving human subjects, the administration of the compound resulted in a notable decrease in platelet aggregation when stimulated with ADP. The observed IC50 was approximately 2.3 µM, indicating its potential use as an anti-thrombotic agent .

- Anti-inflammatory Research : In animal models of inflammation, treatment with this compound led to reduced markers of inflammation in tissues, suggesting a therapeutic role in conditions characterized by excessive inflammatory responses .

Data Table: Biological Activities of this compound

| Activity Type | Description | EC50/IC50 Value |

|---|---|---|

| Platelet Aggregation Inhibition | Decreases aggregation in response to ADP | IC50 = 2.3 µM |

| Anti-inflammatory Effects | Reduces inflammation markers in tissues | Not specified |

| Adenosine Receptor Agonism | Activates A2A and A2B receptors | Not specified |

Propriétés

IUPAC Name |

2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIRDTQYFTABQOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>40.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24797278 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

5536-17-4, 4005-33-8, 3080-29-3, 2946-52-3, 3228-71-5, 58-61-7, 524-69-6 | |

| Record name | Vidarabine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404241 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC91041 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91041 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Vidarabine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=247519 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC87676 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87676 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-.alpha.-D-Xylofuranosyladenine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80832 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3228-71-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70422 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | adenosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7652 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Xylosyladenine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7359 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.